TP-808

Beschreibung

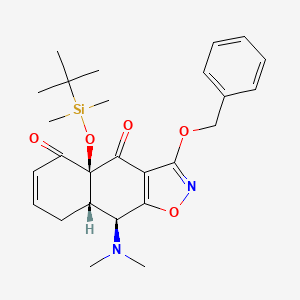

This complex bicyclic isoxazole derivative features a naphtho[2,3-d]isoxazole core fused with a dihydrodione system. Key structural elements include:

- Benzyloxy group: Enhances lipophilicity and may influence substrate-receptor interactions in pharmacological contexts.

- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for hydroxyls, improving stability during synthesis .

The stereochemistry (4aS,8aS,9S) is critical for its three-dimensional conformation, likely determined via X-ray crystallography using programs like SHELXL . Its synthesis likely involves multi-step protection/deprotection strategies, akin to spirocyclic imidazolones and benzothiazolyl compounds .

Eigenschaften

IUPAC Name |

(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3/t18-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXLVVLJLQJWFG-JCWFFFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@]12[C@@H](CC=CC1=O)[C@@H](C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852821-06-8 | |

| Record name | (4aS,8aS,9S)-3-(benzyloxy)-4a-[(tert-butyldimethylsilyl)oxy]-9-(dimethylamino)-4H,4aH,5H,8H,9H-naphtho[2,3-d][1,2]oxazole-4,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

TP808 is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the use of silicon-based reagents and organic solvents. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, TP808 is produced in large quantities using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The production process is designed to be cost-effective and scalable .

Analyse Chemischer Reaktionen

Arten von Reaktionen

TP808 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: TP808 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können TP808 in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.

Substitution: TP808 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit TP808 verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene und Nukleophile

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Tetracyclin-Derivate mit verbesserten antimikrobiellen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

TP808 übt seine Wirkung aus, indem es an die 30S-Ribosomenuntereinheit von Bakterien bindet. Diese Bindung verhindert, dass Aminoacyl-Transfer-RNA in den A-Standort gelangt, wodurch die Verlängerung der Proteinkette verhindert wird. Dieser Mechanismus stoppt effektiv die bakterielle Proteinsynthese, was zur antimikrobiellen Aktivität von TP808 führt.

Wirkmechanismus

TP808 exerts its effects by binding to the 30S ribosome subunit of bacteria. This binding prevents aminoacyl-transfer RNA from entering the A site, thereby inhibiting the extension of the protein chain. This mechanism effectively halts bacterial protein synthesis, leading to the antimicrobial activity of TP808 .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

Stability and Reactivity

- The TBS group in the target compound likely confers greater hydrolytic stability compared to trimethylsilyl (TMS) analogs, requiring harsher deprotection conditions (e.g., fluoride ions) .

- The benzyloxy group may undergo catalytic hydrogenation, contrasting with bromophenyl groups in 7f, which resist reduction under mild conditions .

Biologische Aktivität

The compound (4aS,8aS,9S)-3-(benzyloxy)-4a-((tert-butyldimethylsilyl)oxy)-9-(dimethylamino)-8a,9-dihydronaphtho[2,3-d]isoxazole-4,5(4aH,8H)-dione is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This compound is characterized by a naphtho[2,3-d]isoxazole core, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Structural Characteristics

- Molecular Formula : C26H34N2O5Si

- Molecular Weight : 482.64 g/mol

- CAS Number : 852821-06-8

- Functional Groups :

- Benzyloxy group (enhances solubility)

- Dimethylamino group (potential pharmacological activity)

- Tert-butyldimethylsilyl ether (improves stability)

Biological Activity

Research indicates that compounds with similar naphtho[2,3-d]isoxazole frameworks have demonstrated various biological activities. The specific biological activities associated with this compound include:

- Anticancer Properties : The naphtho[2,3-d]isoxazole structure has been linked to the inhibition of cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Activity : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial action.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of this compound is primarily influenced by its structural features:

- Interaction with Biological Targets : The stereochemistry and functional groups allow for specific interactions with proteins and enzymes, influencing their activity.

- Cellular Uptake and Distribution : The benzyloxy and silyl groups enhance the compound's lipophilicity, facilitating better cellular uptake.

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Naphtho[2,3-d]isoxazole | Anticancer | Lacks dimethylamino group |

| Compound B | Dimethylamino naphthalene | Antimicrobial | No benzyloxy substitution |

| Compound C | Benzyloxy heterocycle | Anti-inflammatory | Different core structure |

Case Studies and Research Findings

- In Vitro Studies : Research has shown that derivatives of naphtho[2,3-d]isoxazole can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in breast cancer cells through apoptosis induction.

- In Vivo Studies : Animal models have indicated that compounds with similar structures can reduce tumor size and metastasis in xenograft models, suggesting potential therapeutic applications in oncology.

- Mechanistic Insights : Detailed studies utilizing techniques such as molecular docking have revealed how this compound binds to specific receptors or enzymes involved in cancer progression or microbial resistance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.